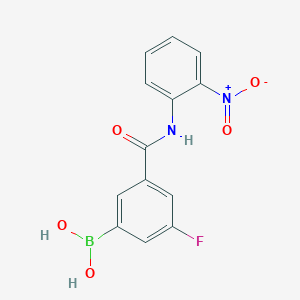

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

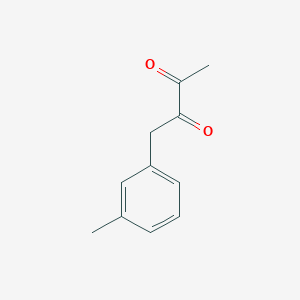

3-フルオロ-5-(2-ニトロフェニルカルバモイル)ベンゼンボロン酸は、そのユニークな化学構造と特性により、様々な科学研究分野で注目を集めているボロン酸誘導体です。この化合物は、ベンゼン環に結合したボロン酸基を特徴とし、さらにフルオロ基とニトロフェニルカルバモイル基で置換されています。

2. 製法

合成経路と反応条件

3-フルオロ-5-(2-ニトロフェニルカルバモイル)ベンゼンボロン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなステップが含まれます。

フッ素化: セレクトフルオロなどのフッ素化剤を使用して、水素原子をフルオロ基で置換します。

ボロン酸の生成:

工業生産方法

3-フルオロ-5-(2-ニトロフェニルカルバモイル)ベンゼンボロン酸の工業生産では、上記の合成経路の最適化バージョンが用いられ、スケーラビリティ、収率、コスト効率に重点が置かれます。連続フロー化学や自動合成などの高度な技術が、生産効率の向上に役立ちます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluoro group using a fluorinating agent such as Selectfluor.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

化学反応の分析

反応の種類

3-フルオロ-5-(2-ニトロフェニルカルバモイル)ベンゼンボロン酸は、以下を含む様々な種類の化学反応を起こします。

酸化: ボロン酸基は、酸化されてボロン酸エステルまたはボロン酸無水物になります。

還元: ニトロ基は、水素ガスと炭素上のパラジウムなどの還元剤を使用してアミノ基に還元できます。

置換: フルオロ基は、求核性芳香族置換反応に関与します。

一般的な試薬と条件

酸化: 過酸化水素または他の酸化剤。

還元: パラジウム触媒を使用する水素ガスまたは水素化ホウ素ナトリウム。

置換: 塩基性条件下でアミンやチオールなどの求核剤。

生成される主な生成物

酸化: ボロン酸エステルまたはボロン酸無水物。

還元: アミノ誘導体。

置換: フルオロ基を新しい官能基で置換した置換芳香族化合物。

科学的研究の応用

3-フルオロ-5-(2-ニトロフェニルカルバモイル)ベンゼンボロン酸は、科学研究で幅広い用途があります。

化学: 複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: その生化学プローブとしての可能性が調査されています。

特性

分子式 |

C13H10BFN2O5 |

|---|---|

分子量 |

304.04 g/mol |

IUPAC名 |

[3-fluoro-5-[(2-nitrophenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-3-1-2-4-12(11)17(21)22/h1-7,19-20H,(H,16,18) |

InChIキー |

YNAQKAMKBOMDJD-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=C2[N+](=O)[O-])(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)

![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)

![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)

![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)

![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)

![2-benzyl-5-(phenylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12639667.png)

![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)